2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

Kinase inhibition ATP-competitive inhibitors Structure-activity relationship

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol (CAS 118705-01-4), a pyridine-based amino alcohol building block with molecular formula C7H11N3O and molecular weight 153.18 g/mol, contains an ethanolamine moiety linked to a 3-amino-2-pyridinyl core. This substitution pattern distinguishes it from simpler pyridyl ethanolamines by offering a hydrogen-bonding-capable amino group adjacent to the pyridine nitrogen, which is a key motif in kinase inhibitor pharmacophores and metal-coordinating scaffolds.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 118705-01-4
Cat. No. B175461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Amino-2-pyridinyl)amino]-1-ethanol
CAS118705-01-4
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCCO)N
InChIInChI=1S/C7H11N3O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5,8H2,(H,9,10)
InChIKeyWCZSOFQPRHJEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Amino-2-pyridinyl)amino]-1-ethanol (CAS 118705-01-4): Structural Identity and Functional Versatility for Procurement Decisions


2-[(3-Amino-2-pyridinyl)amino]-1-ethanol (CAS 118705-01-4), a pyridine-based amino alcohol building block with molecular formula C7H11N3O and molecular weight 153.18 g/mol, contains an ethanolamine moiety linked to a 3-amino-2-pyridinyl core . This substitution pattern distinguishes it from simpler pyridyl ethanolamines by offering a hydrogen-bonding-capable amino group adjacent to the pyridine nitrogen, which is a key motif in kinase inhibitor pharmacophores and metal-coordinating scaffolds [1].

Why Generic Pyridylethanolamine Analogs Cannot Replace 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol (CAS 118705-01-4) in Critical Applications


While the broader pyridylethanolamine class has been extensively explored for β3-adrenergic agonism (e.g., thiazole sulfonamide derivatives exhibiting EC50 values as low as 3.6 nM and >600-fold β1/β2 selectivity [1]) and animal growth promotion [2], the specific substitution pattern of 2-[(3-amino-2-pyridinyl)amino]-1-ethanol—namely the 3-amino-2-pyridinyl core—is a distinct scaffold commonly associated with kinase inhibitor pharmacophores rather than adrenergic targets [3]. Generic substitution with simple pyridylethanolamines such as 2-(pyridin-2-ylamino)ethanol (CAS 89943-04-4) lacks the 3-amino functionality required for hydrogen-bonding interactions central to kinase ATP-binding pocket engagement [3].

Quantitative Differentiation of 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol (CAS 118705-01-4) Versus Structural Analogs


Structural Distinction: 3-Amino-2-pyridinyl Core vs. Unsubstituted 2-Pyridylethanolamine Scaffolds

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol contains a 3-amino substitution on the pyridine ring that creates a bidentate hydrogen-bonding motif absent in the simpler 2-(pyridin-2-ylamino)ethanol (CAS 89943-04-4) . The 2-aminopyridine core with an additional 3-amino group is a recognized pharmacophore in ATP-competitive kinase inhibitors, whereas unsubstituted pyridylethanolamines are primarily explored as β-adrenergic agonist building blocks [1].

Kinase inhibition ATP-competitive inhibitors Structure-activity relationship

Purity and Quality Specifications: 98% vs. 95% Minimum Purity for Reliable SAR Studies

The target compound is commercially available at a minimum purity specification of 98% from at least one supplier , exceeding the 95% minimum purity specification commonly offered for this compound by other vendors . The higher purity specification reduces the risk of impurity-driven assay artifacts in structure-activity relationship studies.

Quality control Analytical chemistry Reproducibility

Synthetic Yield Data: 56% Yield from 2-(2-Hydroxyethylamino)-3-nitropyridine Precursor

A reported synthetic route to 2-[(3-amino-2-pyridinyl)amino]-1-ethanol involves hydrogenation of 2-(2-hydroxyethylamino)-3-nitropyridine over 5% Pd/C in ethanol at 50 psi, yielding the target compound at 56% as a dark oil . This provides a baseline synthetic efficiency metric for researchers planning multistep syntheses.

Synthetic methodology Process chemistry Scale-up

Target Class Distinction: Kinase Pharmacophore vs. β3-Adrenergic Agonist Scaffolds

The 3-amino-2-pyridinyl core of the target compound is structurally aligned with kinase inhibitor pharmacophores exemplified in patents claiming 2-aminopyridine derivatives as protein kinase inhibitors [1]. In contrast, the broader pyridylethanolamine class has been optimized as potent β3-adrenergic receptor agonists, with thiazole sulfonamide derivatives achieving EC50 values of 3.6 nM and >600-fold β1/β2 selectivity [2][3]. No evidence indicates the target compound possesses β3-adrenergic activity.

Kinase inhibition β3-Adrenergic receptor Target selectivity

Optimal Procurement and Application Scenarios for 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol (CAS 118705-01-4)


Kinase Inhibitor Scaffold Development and ATP-Binding Pocket Mimetics

The 3-amino-2-pyridinyl core of 2-[(3-amino-2-pyridinyl)amino]-1-ethanol aligns with the 2-aminopyridine pharmacophore claimed in kinase inhibitor patents, where the pyridine nitrogen and adjacent amino group engage the ATP-binding pocket hinge region via hydrogen bonding [1]. This scaffold is suitable for structure-based drug design programs targeting protein kinases, including tyrosine kinases and checkpoint kinases. Procurement of this specific substitution pattern, rather than simpler pyridylethanolamines, ensures compatibility with established kinase pharmacophore models [1].

Metal Coordination Chemistry and Catalysis Ligand Design

The compound contains three nitrogen atoms—two on the pyridine ring and one in the ethanolamine side chain—capable of metal coordination. The 3-amino-2-pyridinyl motif provides a bidentate N,N-chelating site, while the terminal hydroxyl group offers an additional coordination handle or site for further functionalization. This substitution pattern differentiates it from 2-(pyridin-2-ylamino)ethanol, which lacks the 3-amino group and therefore offers reduced coordination versatility .

Building Block for Heterocyclic Library Synthesis and Medicinal Chemistry

As a bifunctional building block containing both a primary amino group (3-position on pyridine) and a secondary aminoethanol side chain, the compound enables orthogonal derivatization strategies. The 3-amino group can be selectively functionalized (e.g., acylation, sulfonylation) independently of the ethanolamine side chain. The reported synthetic route yielding 56% from the nitro precursor provides a baseline for in-house scale-up when commercial supply is insufficient .

High-Purity SAR Studies Requiring ≥98% Purity Specification

For structure-activity relationship studies where trace impurities could confound biological assay interpretation, procurement from suppliers offering the 98% minimum purity specification is recommended over the standard 95% grade . The 3-percentage-point improvement in purity specification reduces the risk of impurity-driven false positives or negatives in dose-response experiments, thereby enhancing data reproducibility and cross-study comparability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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